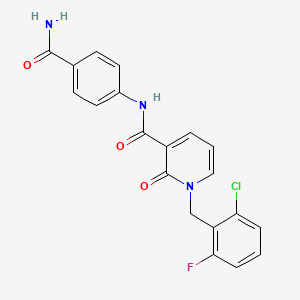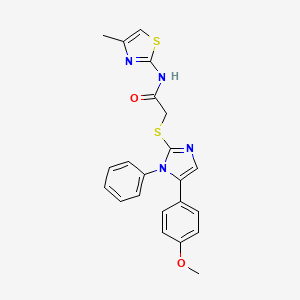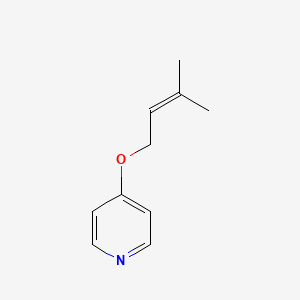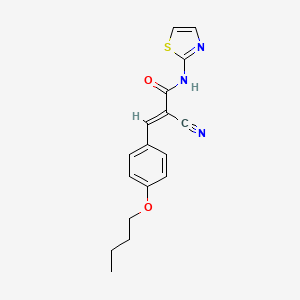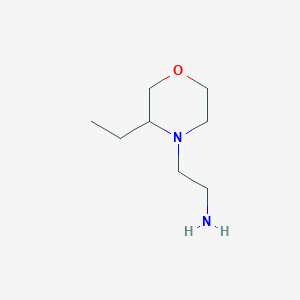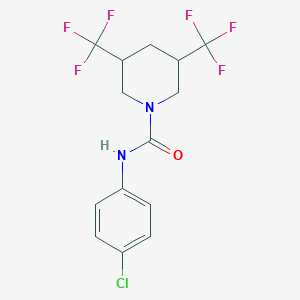
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13ClF6N2O and its molecular weight is 374.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Binding Studies
Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor, particularly in the context of being a potent and selective antagonist. Conformational analysis and molecular modeling have been used to understand its binding mechanisms and interaction with the receptor. This is significant for developing pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antagonistic Properties : Research has focused on understanding the structure-activity relationships of pyrazole derivatives, including N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide, as cannabinoid receptor antagonists. These studies are crucial for developing compounds that can counteract the effects of cannabinoids (Lan et al., 1999).
Synthesis and Characterization
Curcumin Mimics Synthesis : The compound is used in the synthesis of curcumin mimics, which show high anti-proliferative properties. This has implications in cancer research, particularly in identifying compounds with potential anti-cancer properties (Fawzy et al., 2019).
Polyamide Synthesis : It plays a role in the synthesis of new fluorine-containing, triphenylamine-based monomers used for creating aromatic polyamides. These polyamides exhibit good solubility, thermal stability, and electroactivity, important for material science applications (Hsiao & Wu, 2017).
Pharmacological Applications
In Vivo Binding Studies : The compound, in its iodine-labeled form, has been studied for in vivo brain binding in mice, which is crucial in understanding cannabinoid receptor interactions and developing imaging agents for brain studies (Gatley et al., 1996).
Inverse Agonist Activity : Research has also been focused on understanding the inverse agonist activity of biarylpyrazole compounds at the cannabinoid CB1 receptor. This is significant for developing compounds that can potentially modulate cannabinoid receptor activity in therapeutic applications (Hurst et al., 2006).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-10-1-3-11(4-2-10)22-12(24)23-6-8(13(16,17)18)5-9(7-23)14(19,20)21/h1-4,8-9H,5-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKKYPFGGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
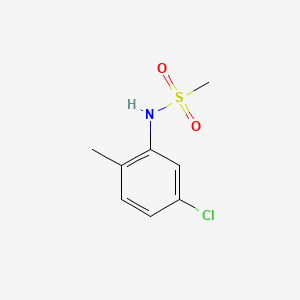
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
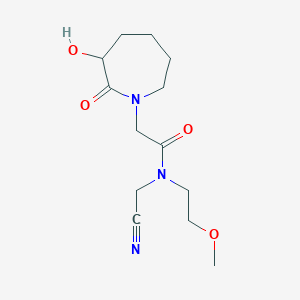
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
methanone](/img/structure/B2658854.png)
